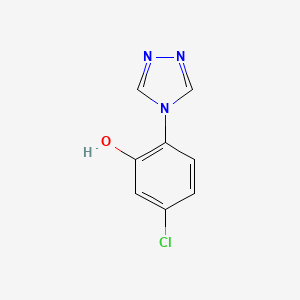
5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5th position and a triazolyl group at the 2nd position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Phenol: The final step involves coupling the triazole ring with a phenol derivative under suitable conditions, such as in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Agents: Exhibits potential antimicrobial activity against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly antifungal and anticancer agents.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Dye Industry: Employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Disruption of Cellular Processes: In antimicrobial applications, it disrupts essential cellular processes in pathogens, leading to their death.
Comparison with Similar Compounds
- 5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)phenyl ketone
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Comparison:
- Structural Differences: While these compounds share the triazole and chloro groups, their additional substituents (e.g., chloromethyl or methyl groups) lead to different chemical properties and reactivities.
- Unique Properties: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to its phenolic hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding, influencing its biological activity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H |
InChI Key |
HAFGLLBOLFHTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
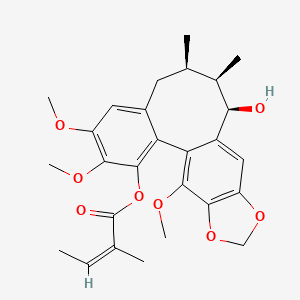

![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
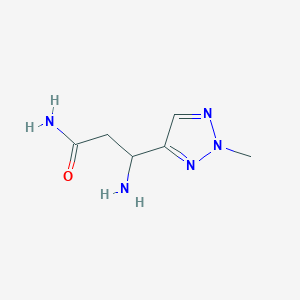
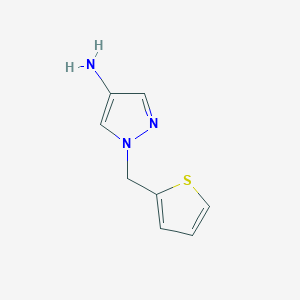
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
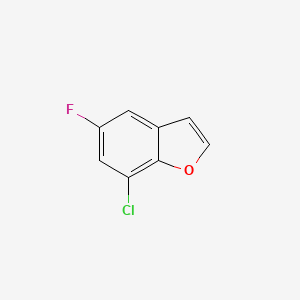

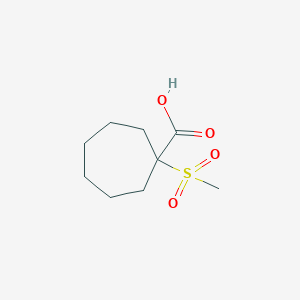
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)

